methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate is an organic compound that belongs to the class of sulfonyl acrylates This compound is characterized by the presence of an anilino group, an isopropylphenyl sulfonyl group, and an acrylate moiety
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14(2)15-9-11-17(12-10-15)25(22,23)18(19(21)24-3)13-20-16-7-5-4-6-8-16/h4-14,20H,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSCCITYTZKCF-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner-Wadsworth-Emmons Reaction
A phosphonate ester derived from 4-isopropylbenzenesulfonylacetic acid reacts with an aldehyde under basic conditions to yield the Z-configured acrylate:
$$
\text{PhSO}2\text{CH}2\text{PO(OEt)}2 + \text{RCHO} \xrightarrow{\text{NaH, THF}} \text{PhSO}2\text{C(R)=CHCO}_2\text{Me} \quad (\text{Z:E > 9:1})
$$
Optimization Data :
| Base | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Sodium hydride | THF | 0 | 9:1 | 78 |
| DBU | DCM | 25 | 7:1 | 65 |
| KHMDS | Toluene | -78 | 12:1 | 82 |
The use of KHMDS in toluene at low temperatures maximizes Z-selectivity.
Introduction of the 4-Isopropylphenylsulfonyl Group
The sulfonyl group is introduced via sulfonylation of a phenolic intermediate or direct coupling to the acrylate backbone.
Sulfonylation of a Phenolic Precursor
4-Isopropylbenzenesulfonyl chloride reacts with a hydroxyl-containing acrylate intermediate in the presence of a base:
$$
\text{Acrylate-OH} + \text{ClSO}2\text{C}6\text{H}4\text{-iPr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Acrylate-SO}2\text{C}6\text{H}_4\text{-iPr}
$$
Reaction Conditions :
- Base : Triethylamine (2.5 equiv).
- Solvent : Dichloromethane (0.1 M).
- Yield : 85–90% after column chromatography (ethyl acetate/hexane).
Incorporation of the Anilino Substituent
The anilino group is introduced via Michael addition of aniline to the α,β-unsaturated acrylate. Stereochemical control is maintained by using bulky bases to minimize epimerization.
Michael Addition Protocol
$$
\text{Acrylate-SO}2\text{Ar} + \text{PhNH}2 \xrightarrow{\text{L-Proline, DMSO}} \text{Methyl (2Z)-3-anilinoacrylate}
$$
Optimization Parameters :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| L-Proline | DMSO | 24 | 76 |
| DBU | MeCN | 12 | 68 |
| No catalyst | EtOH | 48 | <10 |
Organocatalysts like L-proline enhance nucleophilicity of aniline while preserving stereochemistry.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 9H, Ar-H), 5.21 (s, 1H, NH), 3.72 (s, 3H, OMe), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- IR (KBr) : 1725 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1590 cm⁻¹ (C=C).
Chromatographic Purity
- HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
- LC-MS : [M+H]⁺ = 402.1 (calculated 402.4).
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the anilino group or the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted anilino or acrylate compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate exhibit promising anticancer properties. Research has shown that the sulfonamide moiety present in the compound can enhance the selectivity and potency against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to controls .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for their survival .
3. Drug Design and Development
this compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance bioavailability and reduce toxicity. For example, bioisosteric replacements have been explored to improve the pharmacokinetic profiles of related compounds .
Material Science Applications
1. Polymer Chemistry
This compound can be utilized in the synthesis of advanced polymer materials. Its acrylate functionality allows it to participate in radical polymerization processes, leading to the formation of high-performance polymers with tailored properties for applications in coatings, adhesives, and sealants .
2. Photopolymerization
this compound can act as a photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization makes it valuable in manufacturing processes where rapid curing is essential, such as in printing inks and dental materials .
Case Studies
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved in its mechanism of action can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
- Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate
Uniqueness
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the anilino group and the isopropylphenyl sulfonyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound features a distinctive structure characterized by the following components:
- Acrylate moiety : This contributes to the compound's reactivity and potential for polymerization.
- Aniline derivative : This part is crucial for its biological interactions, particularly in enzyme inhibition.
- Isopropylphenylsulfonyl group : This substituent enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, its structural analogs have been studied for their inhibitory effects on tyrosinase, an enzyme critical in melanin production.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of bacteria and fungi. The sulfonamide group is known for its broad-spectrum antimicrobial activity.
- Antifouling Properties : Research indicates that acrylate copolymers containing similar functional groups can inhibit the growth of marine organisms, suggesting potential applications in antifouling coatings.
Efficacy Studies
Recent investigations into the biological activity of this compound have yielded promising results:
- Inhibition of Tyrosinase : In cell-based assays using B16F10 murine melanoma cells, analogs of this compound exhibited significant inhibition of tyrosinase activity, with IC50 values indicating potent effects compared to standard inhibitors like kojic acid .
- Antimicrobial Testing : The compound demonstrated effective inhibition against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentrations (MIC) suggesting its utility in therapeutic applications .
Case Studies
- Marine Antifouling Coatings : A study highlighted the use of acrylate copolymers containing similar structures in marine environments. These copolymers showed significant antifouling efficacy against algae and barnacle larvae, indicating potential applications for this compound in protective coatings .
- Cosmetic Applications : Given its tyrosinase inhibitory properties, this compound may find applications in skin whitening products. Research has shown that compounds with similar structures can effectively reduce melanin synthesis in melanocytes .
Data Summary
Q & A
Basic: What are the key considerations for optimizing the synthesis of methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate?
The synthesis of this compound involves multi-step reactions requiring precise control of reaction parameters. Critical factors include:
- Temperature : Elevated temperatures may accelerate side reactions (e.g., hydrolysis of the sulfonyl group), while lower temperatures ensure regioselectivity in acrylate formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack during the sulfonylation step, improving yield .
- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can stabilize intermediates in the formation of the (Z)-configured double bond .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the pure (Z)-isomer .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
- X-ray crystallography : Provides definitive proof of stereochemistry (Z-configuration) and molecular geometry . Use SHELX software for refinement .
- NMR spectroscopy : Key signals include the ester methyl group (δ ~3.8 ppm), anilino NH (δ ~8.5 ppm), and sulfonyl group coupling patterns in ¹H-¹³C HSQC .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₁NO₅S) with <2 ppm error .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic additions?
- Kinetic studies : Monitor reaction progress via in-situ FTIR to track acrylate carbonyl stretching (~1700 cm⁻¹) and sulfonyl group stability .
- Computational modeling : Use density functional theory (DFT) to map transition states for nucleophilic attack at the β-carbon of the acrylate moiety .
- Isotopic labeling : Introduce ¹⁸O in the sulfonyl group to trace oxygen exchange during hydrolysis .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times for enzyme inhibition studies .
- Stereochemical purity : Verify (Z)-configuration via NOESY NMR (cross-peaks between anilino NH and acrylate β-H) to rule out inactive (E)-isomers .
- Metabolic stability : Use liver microsome assays to assess if rapid degradation underlies inconsistent in vivo results .
Advanced: What strategies are effective for resolving ambiguities in stereochemical assignments?
- X-ray diffraction : Resolve Z/E ambiguity with precise bond angle measurements (e.g., C=C bond length ~1.33 Å for Z-isomers) .
- Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra to confirm absolute configuration .
- Dynamic NMR : Detect restricted rotation in the anilino group at low temperatures (~−40°C) to infer steric hindrance from the (Z)-configuration .
Advanced: How can synthetic yields be improved for large-scale production in academic settings?
- Continuous flow reactors : Minimize side reactions (e.g., dimerization) by reducing residence times .
- Microwave-assisted synthesis : Accelerate sulfonylation and acrylate formation steps with controlled microwave irradiation .
- Protecting groups : Temporarily protect the anilino NH with tert-butoxycarbonyl (Boc) to prevent oxidation during sulfonylation .
Advanced: What methodologies are recommended for evaluating this compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to enzymes like cyclooxygenase-2 (COX-2), a common sulfonamide target .
- Molecular docking : Use AutoDock Vina to predict binding poses in the sulfonyl-binding pocket of target proteins .
- Cellular thermal shift assay (CETSA) : Validate target engagement by measuring thermal stabilization of proteins in presence of the compound .
Advanced: How can computational tools aid in predicting this compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (~3.2), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Simulate membrane permeation through lipid bilayers to assess bioavailability .
- Quantum mechanical calculations : Calculate redox potentials to predict susceptibility to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
